Cas no 86450-80-8 (Sanggenone H)

Sanggenone H 化学的及び物理的性質
名前と識別子
-
- [2,8'-Bi-2H-1-benzopyran]-4(3H)-one,5,5',7-trihydroxy-2',2'-dimethyl-, (2S)-
- Sanggenone H
- (2S)-5,5',7-Trihydroxy-2',2'-dimethyl-[2,8'-bi-2H-1-benzopyran]-4(3H)-one]
- CID 90681446
- Sanggenone H USP/EP/BP
- (2S)-5,5′,7-Trihydroxy-2′,2′-dimethyl[2,8′-bi-2H-1-benzopyran]-4(3H)-one (ACI)
- [2,8′-Bi-2H-1-benzopyran]-4(3H)-one, 5,5′,7-trihydroxy-2′,2′-dimethyl-, (S)- (ZCI)
- (-)-Sanggenone H
- FS-7138
- CS-0023010
- 86450-80-8
- (2S)-5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-8-yl)-2,3-dihydrochromen-4-one
- AKOS037515247
- HY-N2607
- CHEMBL3288838
- SanggenoneH
- DA-67398
-
- インチ: 1S/C20H18O6/c1-20(2)6-5-11-13(22)4-3-12(19(11)26-20)16-9-15(24)18-14(23)7-10(21)8-17(18)25-16/h3-8,16,21-23H,9H2,1-2H3/t16-/m0/s1
- InChIKey: QPAKXSCQEJXHSW-INIZCTEOSA-N
- ほほえんだ: OC1C=CC([C@@H]2CC(=O)C3C(=CC(=CC=3O2)O)O)=C2OC(C=CC=12)(C)C
計算された属性
- せいみつぶんしりょう: 354.11033829g/mol
- どういたいしつりょう: 354.11033829g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 1
- 複雑さ: 587
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 96.2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.401±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (3.5E-3 g/L) (25 ºC),
Sanggenone H 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN2178-5 mg |
Sanggenone H |
86450-80-8 | 98% | 5mg |
¥ 4,074 | 2023-07-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2178-5 mg |
Sanggenone H |
86450-80-8 | 5mg |
¥4074.00 | 2022-04-26 | ||
TargetMol Chemicals | TN2178-5mg |
Sanggenone H |
86450-80-8 | 5mg |
¥ 4074 | 2024-07-19 | ||
Chengdu Biopurify Phytochemicals Ltd | BP3620-5mg |
Sanggenone H |
86450-80-8 | 98% | 5mg |
$290 | 2023-09-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S43780-10mg |
SANGGENONE H |
86450-80-8 | 10mg |
¥4372.0 | 2021-09-07 | ||
A2B Chem LLC | AH93963-5mg |
Sanggenone H |
86450-80-8 | ≥98% | 5mg |
$377.00 | 2024-04-19 |
Sanggenone H 関連文献
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
Sanggenone Hに関する追加情報
Exploring Sanggenone H (CAS No. 86450-80-8): A Natural Compound with Promising Bioactive Properties
Sanggenone H (CAS No. 86450-80-8) is a naturally occurring flavonoid derivative primarily isolated from the root bark of Morus species, particularly Morus alba (white mulberry). This compound belongs to the prenylated flavonoids class, characterized by its unique structural features, including a 2,2-dimethylpyran ring fused to the flavonoid backbone. Its molecular formula is C25H24O6, with a molecular weight of 420.46 g/mol. The growing interest in Sanggenone H stems from its diverse pharmacological activities, making it a subject of extensive research in natural product chemistry and drug discovery.
One of the most compelling aspects of Sanggenone H is its potential anti-inflammatory and antioxidant properties. Recent studies have demonstrated its ability to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which are often dysregulated in chronic inflammatory conditions. This aligns with the current consumer trend toward natural anti-inflammatory agents, as people increasingly seek alternatives to synthetic drugs. Additionally, its free radical scavenging activity positions it as a candidate for combating oxidative stress, a major contributor to aging and various degenerative diseases.
Another area where Sanggenone H shows promise is in metabolic health. With the global rise in metabolic disorders like diabetes and obesity, researchers are exploring natural compounds that can regulate glucose metabolism and lipid homeostasis. Preliminary studies suggest that Sanggenone H may enhance insulin sensitivity and inhibit adipogenesis, making it a potential adjunct in diabetes management and weight control. These findings resonate with the increasing popularity of plant-based therapeutics for metabolic syndrome.
The compound's neuroprotective effects have also garnered attention, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Sanggenone H has been shown to attenuate neuroinflammation and reduce amyloid-beta aggregation in experimental models, addressing two critical pathological hallmarks of Alzheimer's disease. This aligns with the growing demand for natural neuroprotective agents, as the global population ages and the prevalence of cognitive decline rises.
From a pharmacokinetic perspective, Sanggenone H exhibits moderate bioavailability, with studies indicating its ability to cross the blood-brain barrier—a crucial factor for its neuroactive potential. However, like many flavonoids, it undergoes extensive phase II metabolism, which may limit its systemic exposure. Researchers are actively investigating novel delivery systems, such as nanoparticle formulations, to enhance its absorption and stability, reflecting the broader trend in natural product formulation technology.
The cosmeceutical applications of Sanggenone H represent another exciting frontier. Its antioxidant and anti-tyrosinase activities suggest potential in skin brightening and anti-aging formulations. The cosmetic industry's shift toward botanical active ingredients has created new opportunities for compounds like Sanggenone H, particularly in markets emphasizing clean beauty and sustainable sourcing.
In terms of safety profile, current data indicate that Sanggenone H has low acute toxicity, consistent with many dietary flavonoids. However, comprehensive toxicological studies are still needed to establish its safety for long-term use. This cautious approach reflects the broader regulatory scrutiny facing natural health products, as consumers and authorities demand stronger evidence of efficacy and safety.
The market potential for Sanggenone H is closely tied to the expanding nutraceutical industry, projected to reach USD 722 billion by 2030. Its multifunctional bioactivities position it well for inclusion in functional foods and dietary supplements targeting inflammation, metabolic health, and cognitive function. The compound's natural origin also appeals to the growing segment of consumers preferring plant-derived wellness solutions over synthetic alternatives.
Looking ahead, the research on Sanggenone H is expected to focus on several key areas: elucidating its molecular targets through network pharmacology approaches, optimizing its bioavailability through advanced formulation strategies, and validating its therapeutic potential in clinical trials. These developments will be crucial for translating the promising preclinical findings into tangible health benefits.
In conclusion, Sanggenone H (CAS No. 86450-80-8) represents an intriguing example of nature's pharmacopeia, offering multiple health-promoting properties that align with contemporary wellness trends. From its anti-inflammatory and neuroprotective effects to its potential in metabolic health and cosmeceuticals, this compound exemplifies the therapeutic promise of plant-derived molecules. As research progresses and formulation challenges are addressed, Sanggenone H may well emerge as a valuable addition to the arsenal of natural bioactive compounds for health maintenance and disease prevention.
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